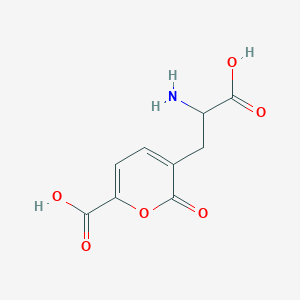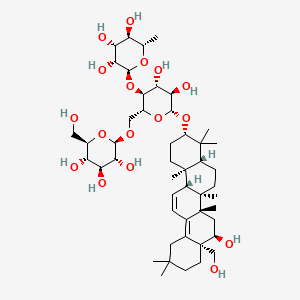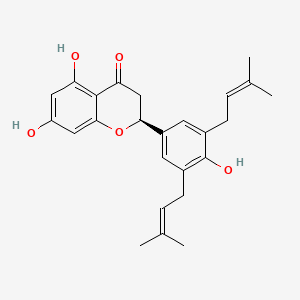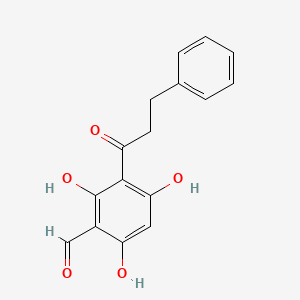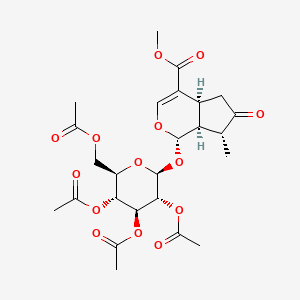
12-去氧福波醇 13-异丁酸酯
描述
12-Deoxyphorbol 13-isobutyrate is a type of diterpene known for its ability to regulate the protein kinase C (PKC) family . This regulation mediates its ability to promote the proliferation of neural precursor cells (NPCs) or neuroblast differentiation into neurons . It is an inflammatory but relatively nonpromoting analogue of the phorbol ester tumor promoters .
Synthesis Analysis
The compound is isolated from Euphorbia resinifera Berg latex . The isolation process involves normal-phase HPLC, which yields 12-deoxyphorbol 20-acetate 13-isobutyrate .Molecular Structure Analysis
The absolute configuration for 12-deoxyphorbol 13-isobutyrate was established by comparing their theoretical and experimental electronic circular dichroism (ECD) spectra . The molecular formula of the compound is C26H36O7 .Chemical Reactions Analysis
The compound has been studied for its fragmentation patterns in the collision-induced dissociation of multiple ions . This study revealed a correlation between specific substitution patterns and the fragmentation pathways in their HRMS E spectra .Physical And Chemical Properties Analysis
The molecular weight of 12-Deoxyphorbol 13-isobutyrate is 460.6 g/mol . More detailed physical and chemical properties may be found in the Safety Data Sheets .科学研究应用
与佛波醇酯受体亚类的结合:DPB 显示出与小鼠皮肤颗粒制剂的特异性和可逆性结合,表明具有两个亲和力不同的结合位点。这表明在研究皮肤细胞中佛波醇酯的结合特性和机制方面具有潜在的作用 (Dunn 和 Blumberg,1983 年)。
对血管平滑肌的影响:DPB 已被证明在大鼠主动脉中诱导收缩和舒张,表明其在血管生理和病理研究中的潜在作用 (Sakata 和 Karaki,1990 年)。
激活蛋白激酶 C (PKC):DPB 作为 PKC 的激活剂,影响大鼠胸主动脉中的收缩反应。这表明其在理解 PKC 介导的细胞机制中的应用 (Shigeyuki、Masaru 和 Motohiko,1991 年)。
不同的生物活性:研究表明,DPB 和其他化合物如美泽林与不同的 PKC 同工型具有结合亲和力,可用于了解受这些化合物影响的生化途径 (Driedger 等人,1994 年)。
植物中的刺激性成分:DPB 已被确定为某些大戟属物种乳汁中的刺激性成分之一,表明其在植物防御机制中的作用 (Schmidt 和 Evans,1977 年)。
与阿片受体的相互作用:研究探索了 DPB 与阿片受体的相互作用,这可能解释了其对食用含有该化合物的某些植物的生物体的影响 (Popplewell 等人,2010 年)。
对人室间隔心肌的影响:DPB 在人室间隔心肌中激活蛋白激酶 C 会影响钙释放和收缩功能,使其与心脏生理学研究相关 (Gwathmey 和 Hajjar,1991 年)。
佛波醇酯与 PKC 同工型的结合:DPB 与各种 PKC 同工型的结合特性提供了对佛波醇酯的分子相互作用和特异性的见解 (Dimitrijevic 等人,1995 年)。
抗 HIV 特性:DPB 在研究中被确定为其在中断 HIV-1 潜伏感染中的潜在作用,使其成为开发抗 HIV 药物的候选药物 (Tostes 等人,2021 年)。
抗肿瘤活性:12-去氧福波醇 13-棕榈酸酯,DPB 的衍生物,在各种细胞和动物模型中显示出抗肿瘤活性,表明其在癌症研究中的潜力 (Xu 等人,2013 年)。
作用机制
12-Deoxyphorbol 13-isobutyrate binds to mouse skin particulate preparations in a specific, saturable, and reversible manner . It is suggested that the compound develops muscle tension by increasing cytosolic Ca2+ and enhances it through the mediation of protein kinase C in the anococcygeus muscle as well as other smooth muscles .
属性
IUPAC Name |
[(1R,2S,6R,10S,11R,13S,15R)-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] 2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O6/c1-12(2)20(27)30-23-9-14(4)24(29)16(18(23)21(23,5)6)8-15(11-25)10-22(28)17(24)7-13(3)19(22)26/h7-8,12,14,16-18,25,28-29H,9-11H2,1-6H3/t14-,16+,17-,18-,22-,23+,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSTFRCUXCBXJAW-CYZOKXGXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(C(C2(C)C)C3C1(C4C=C(C(=O)C4(CC(=C3)CO)O)C)O)OC(=O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@]2([C@@H](C2(C)C)[C@H]3[C@]1([C@@H]4C=C(C(=O)[C@]4(CC(=C3)CO)O)C)O)OC(=O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30947954 | |
| Record name | 4a,7b-Dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9aH-cyclopropa[3,4]benzo[1,2-e]azulen-9a-yl 2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30947954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
12-Deoxyphorbol 13-isobutyrate | |
CAS RN |
25090-74-8 | |
| Record name | 12-Deoxyphorbol 13-isobutyrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25090-74-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 12-Deoxyphorbol 13-isobutyrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025090748 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4a,7b-Dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9aH-cyclopropa[3,4]benzo[1,2-e]azulen-9a-yl 2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30947954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 12-Deoxyphorbol 13-Isobutyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of 12-deoxyphorbol 13-isobutyrate?
A1: 12-deoxyphorbol 13-isobutyrate (DPB) exerts its biological effects primarily by binding to and activating protein kinase C (PKC). [, , , , , , , , , ] This activation initiates a cascade of downstream signaling events, ultimately influencing various cellular processes like contraction, proliferation, and differentiation.
Q2: How does DPB binding to PKC affect vascular smooth muscle?
A3: DPB binding to PKC in vascular smooth muscle leads to increased calcium sensitization of the contractile apparatus, even in the absence of increased intracellular calcium levels. [, , , ] This sensitization results in enhanced contractile responses to various agonists.
Q3: Can DPB induce contractions on its own in vascular smooth muscle?
A4: Yes, DPB can induce contractions in some vascular smooth muscle types. [, , , , , , ] Interestingly, this effect is not always accompanied by a significant increase in intracellular calcium levels, suggesting a calcium-sensitizing effect rather than solely relying on calcium influx. [, , , , ]
Q4: Does the presence or absence of extracellular calcium affect DPB-induced contractions?
A5: The presence of extracellular calcium is essential for the full contractile response induced by DPB in some vascular smooth muscles. [, ] In calcium-free environments, DPB-induced contractions are either abolished or significantly reduced, indicating a partial dependence on calcium influx. [, ]
Q5: What is the role of protein kinase C in DPB-induced contractions?
A6: Protein kinase C activation is crucial for DPB-induced contractions. [, , , , ] This is supported by the observation that PKC inhibitors, such as staurosporine and H-7, effectively attenuate or block DPB-induced contractions. [, , , ]
Q6: How does DPB compare to other phorbol esters in terms of its biological activity?
A7: DPB is considered a relatively non-promoting analog of other phorbol esters like phorbol 12,13-dibutyrate (PDBu). [, ] While both can activate PKC, they differ in their potency and tumor-promoting activities. [, ]
Q7: Are there any specific binding sites for DPB identified in mouse skin?
A8: Research shows the presence of at least two distinct binding sites for DPB in mouse skin particulate preparations. [] These sites exhibit different binding affinities for DPB and other phorbol esters. [] The structure-activity relationship for one of these sites correlates well with the inflammatory potency of various diterpene derivatives, including DPB. []
Q8: What is the potential of DPB as a ligand for positron emission tomography (PET)?
A9: DPB, when labeled with carbon-11, has shown potential as a PET ligand for imaging protein kinase C in vivo. [, ] This is particularly relevant for studying neuronal functions and neurological disorders. [, ]
Q9: Has DPB been used to study the role of protein kinase C in sensory neurons?
A11: Yes, studies have utilized DPB to investigate the role of PKC in modulating voltage-dependent calcium currents in sensory neurons. [] Results suggest that PKC activation by DPB can lead to a reduction in calcium currents in these neurons. []
Q10: How does chronic septicemia affect the vascular effects of DPB?
A12: In a rat model of chronic septicemia, the contractile response to DPB in coronary arterioles was found to be reduced. [] This suggests that chronic septicemia might impair PKC-mediated signaling pathways in the vasculature. []
Q11: Does DPB affect myometrium differently depending on the stage of pregnancy?
A13: Research suggests that the inhibitory effect of DPB on high K+-stimulated cytosolic calcium levels and force is more pronounced in myometrium isolated from pregnant rats compared to non-pregnant rats. [] This difference highlights potential variations in PKC-mediated signaling pathways during pregnancy. []
Q12: How does prolonged exposure to phorbol esters affect the cellular response to DPB?
A14: Prolonged exposure of cells to phorbol esters, such as phorbol 12-myristate 13-acetate, can lead to downregulation of PKC. [, , ] This downregulation diminishes the cellular response to subsequent DPB stimulation. [, , ]
Q13: Can DPB influence the release of neurotransmitters in the brain?
A15: Yes, DPB can enhance the release of noradrenaline and dopamine in rat brain cortex slices. [, ] This effect is attributed to PKC activation, as PKC inhibitors attenuate or abolish the DPB-induced enhancement of neurotransmitter release. [, ]
Q14: Does DPB have any antifungal properties?
A17: A study on the latex of Euphorbia resinifera found that 12-deoxyphorbol-13-isobutyrate-20-acetate, a closely related compound to DPB, exhibited inhibitory activity against the growth of the fungus Aspergillus carbonarius. [] This finding suggests potential antifungal properties for DPB and related compounds. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



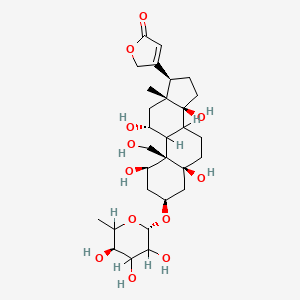

![3-Tert-butyl-7-[[2-(4-methylphenyl)-2-oxoethyl]thio]-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B1196500.png)

![carbamothioic acid S-[2-(2-methoxyanilino)-2-oxoethyl] ester](/img/structure/B1196502.png)

![N-[5-amino-2-[[7-amino-2-[5-amino-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-3-(methylamino)-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-6-yl]oxy]-3,4-dihydroxycyclohexyl]acetamide](/img/structure/B1196506.png)
![2-[3-Carboxy-3-(methylammonio)propyl]-L-histidine](/img/structure/B1196507.png)
